Scutellarin

Descripción general

Descripción

Scutellarin is a flavone, a type of phenolic chemical compound . It can be found in the Asian “barbed skullcap” Scutellaria barbata and the North American plant S. lateriflora, both of which have been used in traditional medicine . Scutellarin is a polyphenolic flavone with a characteristic C7-glucuronide substituent . It is widely distributed in nature, particularly in mint plants, herbs such as Mexican oregano, sweet basil, and psyllium .

Synthesis Analysis

Scutellarin has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps. This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions . A series of 22 new scutellarein derivatives with hydroxyl-substitution based on the scutellarin metabolite in vivo was designed, synthesized via the conjugation of the scutellarein scaffold with pharmacophores of FDA-approved antiarrhythmic medications .

Molecular Structure Analysis

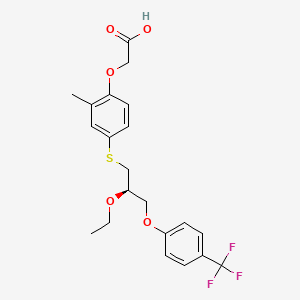

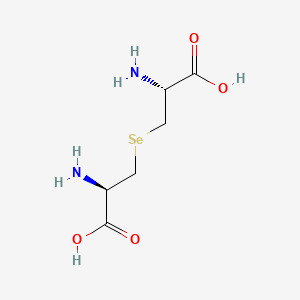

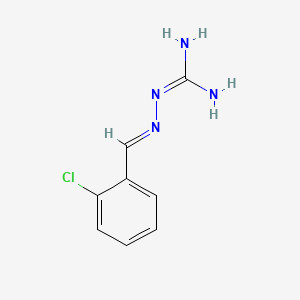

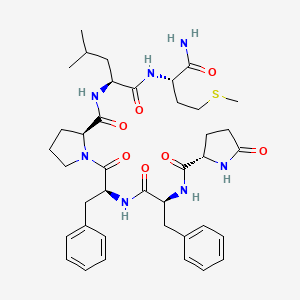

Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.35 g/mol . It is classified as a flavonoid with a basic C6-C3-C6 structure, consisting of two aromatic rings linked by a 3-carbon chain .

Chemical Reactions Analysis

Scutellarin has been found to undergo various chemical reactions. For instance, it has been synthesized from 3,4,5-trimethoxyphenol through a series of reactions including acetylation, aldolization, cyclization, and hydrolysis . In addition, a series of 22 new scutellarein derivatives with hydroxyl-substitution were synthesized via the conjugation of the scutellarein scaffold with pharmacophores of FDA-approved antiarrhythmic medications .

Physical And Chemical Properties Analysis

Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.36 g/mol . Analyses using QikProp revealed scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Scutellarin is widely used in the treatment of cardiovascular diseases such as cerebral infarction , angina pectoris , cerebral thrombosis , and coronary heart disease . It has shown promising results in these areas, making it a natural product with great research and development prospects .

Anti-Tumor Effects

Scutellarin has been found to have good therapeutic effects in anti-tumor activities. The cancer treatment involves various types of cancers including glioma , breast cancer , lung cancer , renal cancer , and colon cancer . This makes it a potential candidate for future cancer therapies .

Anti-Inflammatory Properties

Scutellarin also exhibits anti-inflammatory properties . This suggests that it could be used in the treatment of diseases where inflammation plays a key role .

Anti-Oxidant Activity

The anti-oxidant activity of Scutellarin has been recognized in recent research . This property could make it useful in combating oxidative stress-related disorders .

Anti-Viral Properties

Scutellarin has shown anti-viral properties , indicating its potential use in the treatment of viral infections .

Treatment of Metabolic Diseases

Scutellarin has been found effective in the treatment of metabolic diseases . This opens up new avenues for its use in managing conditions like diabetes and obesity .

Protection of Kidney

Scutellarin has been found to offer protection to the kidney . This suggests its potential use in the treatment of various kidney diseases .

Alzheimer’s Disease and Other Applications

Scutellarin can potentially be applied in Alzheimer’s disease , Helicobacter pylori infection , and as an inhibitor of certain carcinomas . Various methods were designed to improve its isolation from plant material, solubility, absorption, and bioavailability .

Mecanismo De Acción

Target of Action

Scutellarin, a natural flavonoid, has been found to interact with several targets. One of its primary targets is TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells . It also targets BCL2, BAX, and fine cYTC to inhibit apoptosis and treat diabetes-induced endothelial cell damage . Additionally, it interacts with CD36, IL-1β, LC3, NQO1, and ox-LDL .

Mode of Action

Scutellarin’s mode of action involves its interaction with these targets, leading to various changes. For instance, it binds to TNFR2 in tumor-associated regulatory T cells, contributing to its antitumor action . It also reduces the expression of BCL2, BAX, and fine cYTC, thereby inhibiting apoptosis and treating diabetes-induced endothelial cell damage .

Biochemical Pathways

Scutellarin affects several biochemical pathways. It modulates the transforming growth factor-β1 (TGF-β1) signaling pathway , as well as its interaction with the extracellular signal-regulated kinase (Erk) and Wnt/β-catenin pathways . It also regulates the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .

Pharmacokinetics

Scutellarin has low solubility, poor oral absorption, and low bioavailability . The absolute bioavailability of scutellarein, the aglycone of scutellarin, was found to be 7.0% after oral administration . A large amount of ingested scutellarin is metabolized into scutellarein in the gastrointestinal tract and then excreted with the feces, leading to the extremely low oral bioavailability of scutellarin .

Result of Action

The molecular and cellular effects of scutellarin’s action are diverse. It has beneficial effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-inflammatory, anti-oxidation, anti-virus, treatment of metabolic diseases, and protection of kidney . It also ameliorates various features of diabetic nephropathy in vivo, including proteinuria, glomerular expansion, mesangial matrix accumulation, renal fibrosis, and podocyte injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of scutellarin. Acidic conditions contribute to the stabilization of scutellarin in solution . The gender differences of pharmacokinetic parameters of scutellarin and scutellarein are due to the higher clearance and lower absorption in male rats .

Safety and Hazards

Scutellarin is slightly toxic or non-toxic natural small-molecule flavone compound with good effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-insulin resistance, anti-virus, anti-diabetic complications, anti-Alzheimer’s disease, liver and renal protection, with a complex mechanism of action involving numerous . According to a safety data sheet, it is considered non-hazardous under the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Despite the many studies done on scutellarin, investigations on its anticancer, antiviral, and organ protective activities have yet to be fully explored, hinting future studies to be focused in these areas . More robust clinical studies and cross-border collaborations are thus highly recommended to validate its therapeutic potential and promote its global applications .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutellarin | |

CAS RN |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.